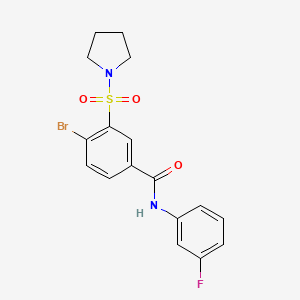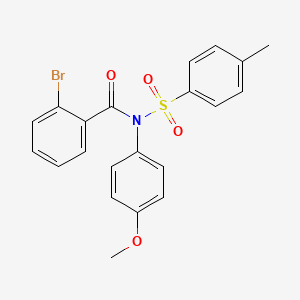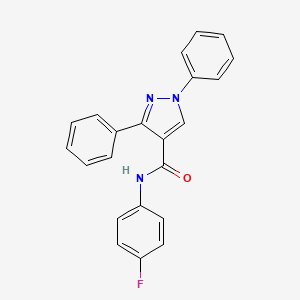![molecular formula C20H29BrN2O3S B3684388 N~2~-[(4-bromophenyl)sulfonyl]-N,N~2~-dicyclohexylglycinamide](/img/structure/B3684388.png)
N~2~-[(4-bromophenyl)sulfonyl]-N,N~2~-dicyclohexylglycinamide
Overview
Description
N~2~-[(4-bromophenyl)sulfonyl]-N,N~2~-dicyclohexylglycinamide is a complex organic compound that features a bromophenyl sulfonyl group attached to a glycinamide backbone
Mechanism of Action
Target of Action
Compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been associated with antimicrobial action against bacterial and fungal strains .
Mode of Action
The lipophilic character of the compound, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Biochemical Pathways
Compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been associated with antimicrobial action, suggesting they may interfere with essential biochemical pathways in bacteria and fungi .
Pharmacokinetics
The lipophilic character of the compound, expressed by the clogp value, may influence its bioavailability .
Result of Action
N~2~-[(4-bromophenyl)sulfonyl]-N,N~2~-dicyclohexylglycinamide has shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . The compound’s action results in antimicrobial activity, antioxidant effect, and toxicity assays .
Action Environment
The lipophilic character of the compound, expressed by the clogp value, may suggest that its action and efficacy could be influenced by the lipid composition of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N,N~2~-dicyclohexylglycinamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with dicyclohexylamine to form an intermediate, which is then reacted with glycine or its derivatives under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N,N~2~-dicyclohexylglycinamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, forming a phenyl sulfonyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N~2~-[(4-bromophenyl)sulfonyl]-N,N~2~-dicyclohexylglycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a drug candidate for treating bacterial infections and other diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
- 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one
Uniqueness
N~2~-[(4-bromophenyl)sulfonyl]-N,N~2~-dicyclohexylglycinamide is unique due to its specific structural features, such as the combination of a bromophenyl sulfonyl group with a glycinamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BrN2O3S/c21-16-11-13-19(14-12-16)27(25,26)23(18-9-5-2-6-10-18)15-20(24)22-17-7-3-1-4-8-17/h11-14,17-18H,1-10,15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUYUXCOHSAUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(benzylamino)sulfonyl]-2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B3684313.png)
![3-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B3684318.png)
![[3-(Furan-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate](/img/structure/B3684334.png)


![5-[(2-METHOXY-5-NITROPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE](/img/structure/B3684356.png)



![N-{[4-(diethylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B3684400.png)
![(5E)-3-benzyl-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3684407.png)
![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3684414.png)
![methyl 2-({[(4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3684425.png)
![2-isobutyl-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B3684430.png)
